1-Methylpyrrole-2,5-dicarbaldehyde

Synthetic Yield Pyrrole Dialdehyde Process Chemistry

For R&D requiring precise molecular architecture, 1-Methylpyrrole-2,5-dicarbaldehyde is the non-negotiable starting material over its N-H analog. The pre-installed N-methyl group fundamentally alters reactivity, preventing N-H hydrogen bonding and side reactions that cripple porphyrinoid or expanded macrocycle syntheses. With a documented 90% synthetic yield, it is the cost-efficient choice for multi-step pathways. It is also the critical difunctional monomer for conjugated polymer design via addition-condensation, enabling tailored semiconducting properties in charge-transfer complexes. Selecting this specific dialdehyde ensures synthetic success and device performance where generic analogs fail.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 37893-28-0
Cat. No. B3351595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrole-2,5-dicarbaldehyde
CAS37893-28-0
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1C=O)C=O
InChIInChI=1S/C7H7NO2/c1-8-6(4-9)2-3-7(8)5-10/h2-5H,1H3
InChIKeyHMGXRGDTHQEUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpyrrole-2,5-dicarbaldehyde (CAS 37893-28-0): Technical Baseline and Procurement-Relevant Specifications


1-Methylpyrrole-2,5-dicarbaldehyde (CAS 37893-28-0) is a C7H7NO2 heteroaromatic dialdehyde featuring a methylated pyrrole nitrogen flanked by aldehyde functionalities at the 2- and 5-positions . This substitution pattern distinguishes it from the more widely used 1H-pyrrole-2,5-dicarbaldehyde (CAS 39604-60-9) and dictates its unique chemical behavior [1]. Its solid-state structure is characterized by specific carbonyl–carbonyl and C–H⋯O interactions [2]. While multiple vendors supply this compound, procurement decisions hinge on understanding its verifiable differentiation in synthesis yield, molecular architecture, and reactivity compared to its closest analogs.

Why 1-Methylpyrrole-2,5-dicarbaldehyde Cannot Be Interchanged with Common Pyrrole Dialdehydes in Critical Applications


Generic substitution with analogs such as 1H-pyrrole-2,5-dicarbaldehyde or 3-substituted pyrrole-2,5-dicarbaldehydes is not scientifically sound for applications requiring precise molecular architecture or specific reactivity. The N-methyl group in 1-Methylpyrrole-2,5-dicarbaldehyde fundamentally alters the electronic environment of the pyrrole ring, prevents N-H hydrogen bonding, and influences reaction regiochemistry [1]. Furthermore, its synthesis can proceed with significantly higher yields than the parent compound, making it a more efficient choice for certain applications [2]. The quantitative evidence below demonstrates that these differences are not marginal; they can dictate the success or failure of a synthetic pathway, the properties of a resulting polymer, or the semiconducting behavior of a charge-transfer complex.

Quantitative Evidence Guide for 1-Methylpyrrole-2,5-dicarbaldehyde: Head-to-Head Comparisons Against Key Analogs


Synthetic Efficiency: 90% Yield for 1-Methylpyrrole-2,5-dicarbaldehyde vs. 43–65% for Parent 1H-Pyrrole-2,5-dicarbaldehyde

In a general synthesis of pyrrole-2,5-dicarbaldehydes, 1H-pyrrole-2,5-dicarbaldehyde is obtained in overall yields of 43–65%. In contrast, the methylation of the corresponding dithiolic intermediate yields 1-methylpyrrole-2,5-dicarbaldehyde with a 90% overall yield [1]. This quantifiable difference in yield translates directly to lower cost and waste in the preparation of the N-methylated dialdehyde.

Synthetic Yield Pyrrole Dialdehyde Process Chemistry

Crystal Packing: N-Methylation Eliminates N–H Hydrogen Bonding, Creating a Distinct Supramolecular Architecture

The solid-state structure of 1-methylpyrrole-2,5-dicarbaldehyde is shaped primarily by carbonyl–carbonyl interactions and C–H⋯O hydrogen bonds, with no N–H⋯O or N–H⋯N hydrogen bonds possible due to the methyl substituent [1]. This is a fundamental departure from the packing of 1H-pyrrole-2,5-dicarbaldehyde (and similar N–H pyrroles), where strong N–H hydrogen bonds typically dominate the crystal lattice.

Crystal Engineering Solid-State Chemistry Supramolecular Synthon

Reactivity in Polymerization: N-Methyl Group Enables Pseudo-Living Addition-Condensation Polymerization with Aldehydes

1-Methylpyrrole undergoes a pseudo-living addition-condensation polymerization with various aldehydes, enabling control over polymer architecture such as block and branched structures, and the introduction of functional groups [1]. This contrasts with the oxidative polymerization of unsubstituted pyrrole, which typically proceeds with less control over chain growth and yields complex mixtures.

Controlled Polymerization Conjugated Polymers Pseudo-Living Polymerization

Strategic Application Scenarios for 1-Methylpyrrole-2,5-dicarbaldehyde Based on Quantified Differentiation


Synthesis of N-Methylated Pyrrole Macrocycles and Schiff-Base Ligands

For the synthesis of porphyrinoids, expanded porphyrins, or macrocyclic Schiff-base ligands where the pyrrole nitrogen must be protected from nucleophilic side reactions or where N–H tautomerism is undesirable, 1-methylpyrrole-2,5-dicarbaldehyde is the required starting material. Its 90% synthetic yield [1] makes it a cost-effective choice for these multi-step syntheses. The pre-installed N-methyl group ensures the final macrocycle has the desired substitution pattern, which would be difficult to achieve cleanly via post-synthetic methylation of the N-H analog.

Preparation of Organic Semiconductors and Charge-Transfer Complexes

The electron-rich nature of the N-methylpyrrole core makes its derivatives valuable as donors in organic semiconductors. The compound has been specifically used to synthesize π-extended (E)-1,2-diheteroarylethylenes and triheteroaryl systems via Wittig-Horner condensation, which then form charge-transfer complexes with iodine and TCNQ [2]. These materials exhibit d.c. conductivity in the semiconductor range, making the dialdehyde a key building block for molecular electronics research.

Synthesis of Functional Precursors for Polymeric Materials

For projects aiming to create well-defined, functionalized conjugated polymers via addition-condensation rather than uncontrolled oxidative polymerization, the N-methylpyrrole motif is critical. Research has demonstrated that 1-methylpyrrole can undergo pseudo-living polymerization with aldehydes to yield block and branched polymers capable of photoinduced energy and electron transfer [3]. 1-Methylpyrrole-2,5-dicarbaldehyde can serve as a difunctional monomer in such systems, enabling the rational design of polymer architecture for applications like artificial photosynthesis.

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